Lck Inhibitory Potency: Lck-IN-2 vs. Lck Inhibitor III
Lck-IN-2 demonstrates an IC50 of 10.6 nM against the Lck kinase in a cell-free enzymatic assay [1]. This potency is over 80-fold greater than that of the commercial tool compound Lck Inhibitor III, which has a reported IC50 of 867 nM in a similar assay format .
| Evidence Dimension | Lck Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 10.6 nM |
| Comparator Or Baseline | Lck Inhibitor III: 867 nM |
| Quantified Difference | 81.8-fold greater potency for Lck-IN-2 |
| Conditions | Cell-free enzymatic assay |
Why This Matters
Higher potency can translate to lower required working concentrations in cellular assays, potentially reducing solvent-related artifacts and improving signal-to-noise ratios in screening campaigns.
- [1] Ji, S. H., Kim, H. B., Song, Y., Chung, H. W., Lee, D. H., Jung, C., Ko, Y., & Han, S. J. (2024). Identification of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one scaffolds as potent Lck inhibitors as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 102, 129645. View Source
